molecular formula C20H29NO2 B256857 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

カタログ番号 B256857
分子量: 315.4 g/mol
InChIキー: QAZBBFQPAGUDMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol, also known as SA4503, is a synthetic compound that belongs to the sigma-1 receptor agonist family. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, depression, and neuropathic pain.

作用機序

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol acts as a selective agonist of the sigma-1 receptor, a type of intracellular chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

実験室実験の利点と制限

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has several advantages for use in lab experiments. It is highly selective for the sigma-1 receptor and has minimal off-target effects. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has good solubility in water and organic solvents, making it easy to use in various experimental settings. However, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has some limitations for use in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has poor bioavailability and is rapidly metabolized in vivo.

将来の方向性

There are several future directions for research on 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. One area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of depression and anxiety disorders. Additionally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. Finally, there is interest in developing new formulations of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol with improved bioavailability and longer half-life.
Conclusion:
In conclusion, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective agonism of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. However, further research is needed to fully understand the potential of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol and to develop more potent and selective sigma-1 receptor agonists.

合成法

The synthesis of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol involves a multi-step process that includes the reaction of cyclopentylmagnesium bromide with 1-bromo-3-phenyl-1-propyne to form 1-cyclopentyl-1-phenylpent-3-yne. This intermediate is then reacted with ethylene oxide to form 1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yne. Finally, the compound is reduced with lithium aluminum hydride to form 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol.

科学的研究の応用

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to have antidepressant effects in animal models of depression. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have analgesic effects in animal models of neuropathic pain.

特性

製品名

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

分子式

C20H29NO2

分子量

315.4 g/mol

IUPAC名

1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

InChI

InChI=1S/C20H29NO2/c1-2-21(16-17-22)15-9-8-14-20(23,19-12-6-7-13-19)18-10-4-3-5-11-18/h3-5,10-11,19,22-23H,2,6-7,12-17H2,1H3

InChIキー

QAZBBFQPAGUDMW-UHFFFAOYSA-N

SMILES

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O

正規SMILES

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O

溶解性

47.3 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。